Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
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Overview
Description
Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a chemical compound that belongs to the class of benzoazepines. This compound is characterized by its unique structure, which includes a bromine atom and a methyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.
Acylation: The 2-amino-5-bromophenol undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate in a solvent like chloroform.
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the benzoazepine core.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzoazepine derivatives.
Oxidation: Formation of oxidized benzoazepine derivatives.
Reduction: Formation of reduced benzoazepine derivatives.
Hydrolysis: Formation of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the bromine and ester groups.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains an oxazine ring instead of the azepine ring.
7-Bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one: Contains a benzodiazepine core.
Uniqueness
Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl ester group enhances its reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H14BrNO2 |
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Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 7-bromo-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)14-7-3-2-4-9-8-10(13)5-6-11(9)14/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
ALIRQOSXRRCZFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCCC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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